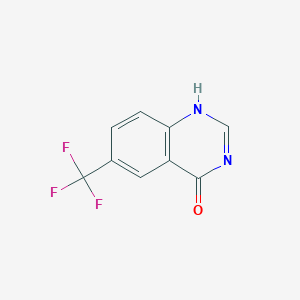

6-(trifluoromethyl)-1H-quinazolin-4-one

Description

6-(Trifluoromethyl)-1H-quinazolin-4-one (CAS: 16544-67-5) is a heterocyclic compound with the molecular formula C₉H₅F₃N₂O. It features a quinazolin-4-one core substituted with a trifluoromethyl (-CF₃) group at the 6-position. Key physicochemical properties include a melting point of 209–211°C and a density of 1.51 g/cm³ . This compound is primarily utilized as a pharmaceutical intermediate, serving as a precursor for synthesizing bioactive molecules targeting kinases, opioid receptors, and other therapeutic targets . The trifluoromethyl group enhances lipophilicity, metabolic stability, and binding affinity, aligning with fluorine’s established role in improving drug-like properties .

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVVXBQQOLLVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-(trifluoromethyl)-1H-quinazolin-4-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly used reagents include organic solvents, acids, and bases, with reaction conditions such as temperature, pressure, and time being carefully monitored.

Industrial Production Methods: In industrial settings, the production of compound “6-(trifluoromethyl)-1H-quinazolin-4-one” is scaled up using large reactors and continuous flow systems. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “6-(trifluoromethyl)-1H-quinazolin-4-one” undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “6-(trifluoromethyl)-1H-quinazolin-4-one” has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, infections, and neurological disorders.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of compound “6-(trifluoromethyl)-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(trifluoromethyl)-1H-quinazolin-4-one with structurally and functionally related quinazolinone derivatives, focusing on synthesis, biological activity, and physicochemical properties.

Structural and Functional Analogues

3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one

- Structure : Fused dihydroimidazole and quinazolin-4-one core with a 4-chlorophenyl substituent.

- Synthesis : Four-step sequence with 60% overall yield .

- Biological Activity : Demonstrated µ-opioid receptor (µOR) binding comparable to morphine and fentanyl in docking studies. Predicted blood-brain barrier (BBB) permeation and favorable drug-likeness .

- Key Difference: The fused dihydroimidazole ring and 4-chlorophenyl group confer distinct µOR selectivity, unlike the simpler trifluoromethyl-substituted quinazolinone.

4-Chloro-2-(trifluoromethyl)quinazoline (CAS: 312-73-2)

- Structure : Chlorine at position 4 and trifluoromethyl at position 2.

- Synthesis : Synthesized via POCl₃-mediated chlorination with 88% yield .

- Key Difference: The absence of a fused ring and substitution pattern (Cl at 4 vs.

1-(2,4-Difluorobenzyl)-6-{[3-(trifluoromethyl)pyridin-2-yl]oxy}quinazolin-4(1H)-one

- Structure: Difluorobenzyl and pyridinyloxy substituents on the quinazolinone core.

- Synthesis : Multi-step process involving coupling reactions .

- Key Difference : Additional aromatic and ether substituents enhance steric bulk and electronic effects, likely improving target specificity for kinase inhibition .

Comparative Data Table

Key Findings

Synthetic Efficiency: Trifluoromethylated quinazolinones exhibit variable yields depending on substituents. For example, 4-chloro-2-(trifluoromethyl)quinazoline achieves 88% yield via POCl₃ chlorination, while fused derivatives like the dihydroimidazole compound require multi-step syntheses .

Biological Activity: Fused-ring derivatives (e.g., ) show µOR binding, whereas simpler trifluoromethylated quinazolinones are intermediates for kinase inhibitors. The CF₃ group enhances ligand-receptor interactions through hydrophobic and electronic effects .

Derivatives with hydrophilic substituents (e.g., pyridinyloxy groups) may address this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.